Silicic acid, titanium salt

Description

Overview of Silicic Acid Titanium Salts within the Context of Inorganic Chemistry and Materials Science

Silicic acid, titanium salt is a chemical compound that belongs to the class of silicates. acs.org It is formed by the reaction of silicic acid with titanium salts, resulting in a complex salt that combines the properties of both silicic acid and titanium. acs.org The chemical formula for this compound can vary depending on the specific composition and reaction conditions, but it is generally represented as TiO(SiO₂)x, where x can range from 1 to 4. acs.org These compounds are noted for their high thermal stability and resistance to corrosion. acs.org

In the broader context of inorganic chemistry and materials science, titanium silicate (B1173343) compounds are significant for their unique catalytic, adsorption, and ion-exchange properties. The incorporation of titanium atoms into the silica (B1680970) framework creates active sites that can catalyze a variety of chemical reactions, particularly selective oxidations. This has made them invaluable in the development of more environmentally friendly and efficient industrial processes.

Historical Development and Evolution of Research on Titanium Silicate Materials

The synthesis of the titanium silicalite molecular sieve, TS-1, in the 1980s is widely considered a landmark achievement in zeolite catalysis. nih.gov This discovery spurred intensive research into the synthesis and application of other titanium silicate materials. Early research focused on understanding the nature of the titanium active sites within the silicate framework and their catalytic mechanisms.

Over the years, the research has evolved to include a wide array of synthetic strategies to create titanium silicates with different pore sizes, structures, and functionalities. This includes the development of mesoporous materials, layered structures, and other zeolitic frameworks, each with its own set of unique properties and potential applications. The continuous development in this field is driven by the need for advanced materials in catalysis, environmental remediation, and even biomedical applications. acs.orgresearchgate.net

Classification and Nomenclature of Key Titanium Silicate Architectures

The diverse nature of titanium silicate compounds has led to a classification system based on their structural architecture. This classification helps in understanding their properties and potential applications.

Titanium Silicalite-1 (TS-1) is a microporous zeolite with an MFI framework structure, where some silicon atoms are replaced by titanium atoms. researchgate.net This substitution creates unique catalytic properties, particularly for oxidation reactions using hydrogen peroxide as an oxidant. nih.gov TS-1 is highly effective in various industrial processes, including the epoxidation of alkenes and the ammoximation of ketones. nih.govrsc.org

| Property | Value |

| Pore Size | 0.56-0.58 nm rsc.org |

| Surface Area | 350-400 m²/g rsc.org |

| Si/Ti Ratio | ~30 rsc.org |

| Crystallinity | >95% rsc.org |

Ti-MCM-41 is a mesoporous molecular sieve that has been synthesized using various methods, including microwave radiation and from colloidal silica. scientific.netacs.org It possesses a hexagonal array of unidirectional pores. tandfonline.com The incorporation of titanium into the MCM-41 framework results in active sites for catalytic reactions, such as the epoxidation of cyclohexene. acs.org Characterization has shown that titanium ions are often isolated and tetrahedrally coordinated within the framework. acs.orgacs.org

Ti-MCM-48 is another mesoporous material characterized by a three-dimensional cubic pore system, which can be more resistant to blockage compared to the one-dimensional channels of MCM-41. tandfonline.comresearchgate.net The synthesis of Ti-MCM-48 has been achieved at room temperature, and it has shown potential as a catalyst for the epoxidation of alkenes and in photocatalytic applications. researchgate.netacs.org The dispersion of titanium sites within the structure is crucial for its photocatalytic activity. bohrium.com

Ti-SBA-15 is a mesoporous material synthesized by incorporating titanium into the SBA-15 framework. researchgate.netwebmineral.com This is often achieved through the co-condensation of silica and titanium precursors. researchgate.net Ti-SBA-15 has been investigated for its potential in various applications, including the selective enrichment of phosphopeptides and as a catalyst in oxidation reactions. researchgate.netdntb.gov.ua The synthesis temperature can significantly affect its structure and catalytic efficiency. acs.org

Titanium-containing Magadiite has been synthesized through hydrothermal procedures, where titanium is incorporated into the layered silicate structure. zairyo.org The presence of titanium can slightly improve the thermal resistance of the material. zairyo.org These materials have been studied for their potential in catalysis and adsorption processes. acs.org

Titanium-containing Octosilicate has also been successfully prepared via hydrothermal reactions. rsc.org The incorporation of titanium into the octosilicate framework occurs by substituting silicon atoms. rsc.orgmdpi.com Spectroscopic studies have confirmed that the incorporated titanium exists as tetrahedrally coordinated species within the silicate layers at low titanium content. rsc.org

Ti-Beta Zeolites are synthesized by incorporating titanium into the framework of Beta zeolite. scispace.com This can be achieved through post-synthesis methods, such as dealumination followed by impregnation with a titanium source. handbookofmineralogy.org Aluminum-free Ti-Beta zeolites have shown enhanced activity and selectivity in the oxidation of alkenes. rsc.org These materials are highly active catalysts for epoxidation reactions. handbookofmineralogy.orgmindat.org

Ti-MWW is a titanosilicate with an MWW topology, which can be prepared through hydrothermal synthesis or by acid treatment of a lamellar precursor. researchgate.netmindat.org It has a unique structure with large supercages and has shown superior catalytic activity in the oxidation of alkenes compared to other titanium-containing zeolites. nih.govresearchgate.net

ETS-4 and ETS-10 (Engelhard Titanium Silicates) are microporous crystalline titanosilicates with unique molecular architectures due to octahedrally coordinated titanium framework ions. acs.org They can be synthesized hydrothermally from various silica and titanium sources, including fly ash. mdpi.com ETS-10 has a three-dimensional network of interconnecting channels and a significant ion-exchange capacity. acs.org Both ETS-4 and ETS-10 have been studied for their adsorption and separation properties. mdpi.comgeoscienceworld.org

A variety of titanium silicate minerals occur naturally, each with a unique crystal structure and chemical composition.

Lomonosovite is a phosphate-silicate mineral with an idealized formula of Na₁₀Ti₄(Si₂O₇)₂(PO₄)₂O₄. scispace.com It is found in alkaline pegmatites and is characterized by its triclinic crystal system and perfect cleavage. scispace.comscielo.br

| Property | Value |

| Crystal System | Triclinic scispace.com |

| Hardness | 3–4 scispace.com |

| Specific Gravity | 3.12 – 3.15 scispace.com |

| Color | Brown, cinnamon-brown to black scispace.com |

Murmanite , with the formula Na₂Ti₂(Si₂O₇)O₂ · 2H₂O, is another triclinic mineral that often contains minor amounts of niobium and manganese. It is a member of the Murmanite Group and is named after the Murman coast of the Kola Peninsula, Russia. zairyo.org Its structure consists of titanium silicate blocks connected via hydrogen bonding.

Bornemanite is a complex silicophosphate of sodium, titanium, niobium, and barium with the formula Na₆BaTi₂Nb(Si₂O₇)₂(PO₄)O₂(OH)F. It is found in alkalic pegmatites and is often associated with lomonosovite. researchgate.netrsc.org

| Property | Value |

| Crystal System | Triclinic |

| Hardness | 3.5–4 |

| Specific Gravity | 3.47 - 3.5 |

| Color | Pale yellow |

Rinkite is a group of minerals within the Seidozerite Supergroup, characterized by having a sum of Ti, Nb, Zr, Fe³⁺, Mg, and Mn equal to one atom per formula unit. scientific.net The general formula for the group is complex, reflecting the varied substitutions possible within its structure. scientific.net Rinkite-(Ce) is a well-known member of this group.

Nechelyustovite is a monoclinic mineral and a member of the Lamprophyllite Group. acs.org Its complex formula is (Ba,Sr,K)₂(Na,Ti,Mn)₄(Ti,Nb)₂(Si₂O₇)₂O₂(O,H₂O,F)₂ · 4.5H₂O. acs.org The mineral is named in honor of the Russian electron microprobe analyst Georgii Nikolayevich Nechelyustov. acs.org

Zvyaginite is a triclinic mineral also belonging to the Lamprophyllite Group. Its formula is given as NaZnNb₂Ti[Si₂O₇]₂(OH,F)₃(H₂O)₄₊ₓ (where x < 1). handbookofmineralogy.org The crystal structure of zvyaginite is composed of titanium silicate blocks connected by hydrogen bonds.

Polysilicate Titanium Salt Formulations

Polysilicate titanium salt (PST) represents a class of inorganic polymer flocculants synthesized from polysilicic acid (PSiA) and titanium salts. nih.govresearchgate.net These formulations are of significant interest in water treatment due to their enhanced coagulation and flocculation capabilities. The incorporation of polysilicic acid into titanium salt solutions aims to improve the aggregation ability of the resulting flocculant and to stabilize the titanium ions (Ti⁴⁺) by inhibiting their hydrolysis. nih.govresearchgate.net This approach not only enhances performance but also offers a potential route for the valuable regeneration of industrial wastewater, for instance, by utilizing spent titanium solutions as a raw material. nih.govresearchgate.net

The synthesis of polysilicate titanium salts can be achieved by mixing a polymeric titanium chloride or sulfate (B86663) solution with a polysilicic acid solution at specific molar ratios. nih.goveeer.org The properties and performance of the resulting formulation are heavily dependent on these ratios, as well as other synthesis conditions like pH and temperature. nih.govmdpi.com

Research Findings

Research into polysilicate titanium salt formulations has demonstrated their effectiveness as coagulants in treating various types of water, including those with high turbidity and chemical oxygen demand (COD). nih.gov The performance of these coagulants is often evaluated based on their ability to remove turbidity and specific pollutants under varying conditions.

The morphology of polysilicate titanium salt can be influenced by the molar ratio of titanium to silicon (Ti/Si). Studies using scanning electron microscopy (SEM) have revealed morphological transformations from sheet-like structures to spheroids and spheres as the Ti/Si molar ratio is altered. nih.govresearchgate.net The formation process and chemical bonding within PST, such as the presence of Ti-O-Si bonds, have been analyzed using techniques like Fourier-transform infrared spectroscopy (FT-IR) and X-ray photoelectron spectroscopy (XPS). nih.govresearchgate.net

Furthermore, research has extended to composite formulations where other metals are incorporated alongside titanium and silicate. These include polyaluminum titanium silicate chloride (PATC) and poly-ferric-titanium-silicate-sulfate (PFTS). mdpi.comresearchgate.net These multi-component coagulants are designed to leverage the synergistic effects of the different metal ions and polysilicic acid, leading to improved flocculation and pollutant removal. mdpi.comresearchgate.net For instance, in the case of PATC, the introduction of polysilicic acid can increase the molecular weight of the flocculant and enhance its adsorption and bridging capabilities. mdpi.com Similarly, the polymerization of polysilicic acid with iron and titanium in PFTS has been shown to create multi-branched structures that improve the coagulant's ability to form larger, stronger flocs. researchgate.net

The photocatalytic properties of titanium silicate materials are another area of active research. frontiersin.orgscirp.orgnih.gov By incorporating titanium species into a silica matrix, materials with enhanced photocatalytic activity for applications such as the degradation of organic pollutants and the reduction of CO₂ can be developed. nih.govmdpi.com The efficiency of these photocatalysts is also influenced by factors like the Si/Ti ratio and the crystalline structure of the titanium dioxide within the composite. frontiersin.orgnih.gov

Interactive Data Tables

The following tables summarize key findings from research on the influence of component ratios on the performance of polysilicate titanium salt formulations.

Table 1: Influence of Ti/Si Molar Ratio on Polysilicate Titanium Salt (PST) Performance

| Ti/Si Molar Ratio | Observed Morphology | Performance Highlight in Water Treatment | Reference |

| Varied Ratios | Sheet, Spheroid, Sphere | Effective for treating high turbidity and COD wastewater | nih.govresearchgate.net |

| Not Specified | - | Achieved 98.3% turbidity removal in simulated wastewater | eeer.org |

Table 2: Influence of Component Ratios on Polyaluminum Titanium Silicate Chloride (PATC) Performance for Low-Turbidity Water

| n(Ti)/n(Al) Ratio | n(Si)/n(Ti+Al) Ratio | Performance Highlight | Reference |

| 0.3 | 1.0 | Optimal for coagulation effect | mdpi.com |

| 0.1 - 0.6 | - | Influences the morphology and distribution of Aluminum species | mdpi.com |

Table 3: Influence of Component Ratios on Polymeric Silicate Metal Salt Formulations in Wastewater Treatment

| Formulation | Component Ratios | Application | Performance Highlight | Reference |

| Polymeric Silicate Titanium Ferric Zinc | Si/Fe=1, Si/Zn=3.03, Si/Ti=1.64 | Congo Red Dye Wastewater | 99.16% removal of Congo Red | eeer.orgeeer.org |

| Poly-ferric-titanium-silicate-sulfate (PFTS) | Si/Fe = 0.02 | Disperse and Reactive Dye Wastewater | Superior coagulation performance, especially under alkaline conditions | researchgate.net |

| Boron-modified polymeric silicate aluminum titanium | n(Al+Ti)/n(Si)=0.6, n(Al)/n(Ti)=8:2 | Not Specified | Good coagulation performance | eeer.orgeeer.org |

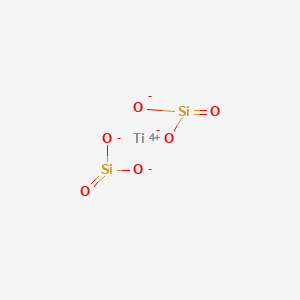

Structure

2D Structure

Properties

CAS No. |

42613-21-8 |

|---|---|

Molecular Formula |

O6Si2Ti |

Molecular Weight |

200.03 g/mol |

IUPAC Name |

dioxido(oxo)silane;titanium(4+) |

InChI |

InChI=1S/2O3Si.Ti/c2*1-4(2)3;/q2*-2;+4 |

InChI Key |

LMYUVIRTIDGPBO-UHFFFAOYSA-N |

SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ti+4] |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ti+4] |

Other CAS No. |

42613-21-8 |

Origin of Product |

United States |

Synthetic Methodologies for Titanium Silicate Materials

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a prevalent method for producing crystalline titanium silicate (B1173343) materials, such as titanosilicate zeolites. This technique involves the crystallization of a reaction mixture, typically containing sources of silicon and titanium, a structure-directing agent, and a solvent (usually water), in a sealed vessel (autoclave) at elevated temperatures and pressures.

Direct Incorporation Methods for Titanium within Silica (B1680970) Frameworks

A key objective in the synthesis of titanosilicate materials is the successful incorporation of titanium atoms into the silica framework, replacing silicon atoms. This isomorphous substitution is crucial for creating the active sites responsible for the material's catalytic properties. The direct incorporation of titanium during hydrothermal synthesis is a common strategy to achieve this.

The process involves the co-hydrolysis and co-condensation of silicon and titanium precursors in the synthesis gel. wiley-vch.de The goal is to have the titanium species integrate into the growing silicate framework rather than forming separate titanium dioxide phases. wiley-vch.de The successful incorporation of titanium is often confirmed by analytical techniques such as X-ray diffraction (XRD), which can show an expansion of the zeolite unit cell, and spectroscopic methods like UV-Vis and IR spectroscopy, which can identify the specific coordination environment of the titanium atoms. researchgate.net

Role of Structure-Directing Agents and Templates

Structure-directing agents (SDAs), also known as templates, are organic molecules that guide the formation of the specific porous structure of the titanosilicate material. During hydrothermal synthesis, these molecules organize the inorganic silicate and titanate species around them, leading to the formation of a crystalline framework with a specific topology. After crystallization, the SDA is typically removed by calcination (heating at high temperatures) to open up the pores.

Commonly used SDAs in the synthesis of titanium silicates include:

Tetrapropylammonium (B79313) Hydroxide (B78521) (TPAOH): TPAOH is a widely used and effective SDA for the synthesis of the well-known titanosilicate TS-1. wiley-vch.defrontiersin.org However, its high cost is a significant drawback for large-scale industrial production. frontiersin.orgrsc.org

Tetrapropylammonium Bromide (TPABr): As a less expensive alternative to TPAOH, TPABr has been successfully employed in the synthesis of TS-1, often in combination with an alkali source like ammonia (B1221849) to control the pH. researchgate.netfrontiersin.org

Pluronic P123: This triblock copolymer is a non-ionic surfactant that can be used as a template to create mesoporous titanosilicate materials with larger pore sizes than traditional zeolites.

Other Organic Templates: Researchers have explored various other organic molecules as SDAs to reduce costs and to synthesize novel titanosilicate structures. frontiersin.org For instance, the use of the anionic polyelectrolyte poly(acrylic acid) (PAA) has been shown to facilitate the synthesis of high-performance TS-1 with reduced amounts of expensive TPAOH. rsc.org

| Structure-Directing Agent | Typical Application | Key Characteristics |

| Tetrapropylammonium Hydroxide (TPAOH) | Synthesis of TS-1 | Highly effective but expensive. wiley-vch.defrontiersin.orgrsc.org |

| Tetrapropylammonium Bromide (TPABr) | Synthesis of TS-1 | More economical alternative to TPAOH. researchgate.netfrontiersin.org |

| Pluronic P123 | Synthesis of mesoporous titanosilicates | Creates larger pore structures. |

| Poly(acrylic acid) (PAA) | Synthesis of TS-1 | Allows for reduced use of expensive templates. rsc.org |

Selection and Impact of Silicon Precursors

The choice of silicon precursor significantly influences the synthesis process and the properties of the final titanosilicate material. The reactivity of the silicon source, particularly its rate of hydrolysis, needs to be compatible with that of the titanium precursor to ensure homogeneous incorporation of titanium into the silica framework. wiley-vch.de

Common silicon precursors include:

Tetraethyl Orthosilicate (B98303) (TEOS): TEOS is a widely used silicon source due to its controlled hydrolysis rate, which can be matched with that of certain titanium alkoxides. wiley-vch.defrontiersin.org It is frequently used in the synthesis of TS-1 and other titanosilicates. wikipedia.orgacs.org

Fumed Silica: This is a high-purity, amorphous form of silica with a high surface area. It can be used as a solid silicon source in hydrothermal synthesis. rsc.org

Silica Gel: Silica gel is another amorphous form of silicon dioxide that can serve as the silicon source in the synthesis of titanosilicate materials.

Selection and Impact of Titanium Precursors

The selection of the titanium precursor is critical for the successful synthesis of titanosilicates. The hydrolysis rate of the titanium source is a key parameter that must be carefully controlled to prevent the formation of undesirable extra-framework titanium species, such as anatase TiO2, which can negatively impact catalytic performance. wiley-vch.defrontiersin.org

A variety of titanium precursors have been utilized in hydrothermal synthesis:

Tetraisopropyl Orthotitanate and Tetrabutyl Titanate: These titanium alkoxides are frequently used in conjunction with TEOS. frontiersin.orgwikipedia.org Tetrabutyl titanate (TBOT) is often preferred over tetraethyl orthotitanate (TEOT) because its hydrolysis rate more closely matches that of TEOS, leading to better incorporation of titanium into the framework. frontiersin.orgacs.org

Titanium Tetrachloride (TiCl4): This inorganic titanium source is a more cost-effective alternative to titanium alkoxides. researchgate.net However, its high reactivity and hydrophilicity can make it challenging to control the hydrolysis process, potentially leading to the formation of unwanted crystalline phases. researchgate.netstumejournals.comstumejournals.com

Titanium Trichloride (B1173362) (TiCl3): TiCl3 has also been explored as a titanium source in the synthesis of titanosilicates. stumejournals.commdpi.com

Titanyl Sulfate (B86663) (TiOSO4) and Ammonium (B1175870) Titanyl Sulfate: These inorganic salts are inexpensive precursors that can be derived from the processing of titanium ores. mdpi.comresearchgate.netresearchgate.net They offer a cost-effective route for the synthesis of various titanosilicate compounds. mdpi.comresearchgate.net

| Titanium Precursor | Chemical Formula | Key Characteristics |

| Tetraisopropyl Orthotitanate | Ti[OCH(CH3)2]4 | Commonly used organic precursor. |

| Tetrabutyl Titanate | Ti(OBu)4 | Hydrolysis rate matches TEOS well. frontiersin.orgacs.org |

| Titanium Tetrachloride | TiCl4 | Cost-effective but highly reactive. researchgate.netstumejournals.comstumejournals.com |

| Titanium Trichloride | TiCl3 | Alternative inorganic titanium source. stumejournals.commdpi.com |

| Titanyl Sulfate | TiOSO4 | Inexpensive precursor from ore processing. mdpi.comresearchgate.net |

| Ammonium Titanyl Sulfate | (NH4)2TiO(SO4)2·H2O | Cost-effective inorganic precursor. mdpi.comresearchgate.net |

Optimization of Synthesis Parameters

The properties of the final titanosilicate material are highly dependent on the careful control of various synthesis parameters. Optimization of these parameters is crucial for achieving high crystallinity, desired morphology, and optimal catalytic performance.

Key synthesis parameters that are often optimized include:

Si/Ti Molar Ratio: The molar ratio of silicon to titanium in the initial synthesis gel is a critical factor that determines the amount of titanium incorporated into the framework. wiley-vch.deacs.org While a higher titanium content is often desired for increased catalytic activity, exceeding a certain limit can lead to the formation of extra-framework TiO2. wiley-vch.de

pH Conditions: The pH of the synthesis mixture plays a crucial role in the hydrolysis and condensation rates of the silicon and titanium precursors, as well as the crystallization process. mdpi.comscirp.org For example, in the synthesis of ETS-4, high purity can be achieved within a pH range of 12-12.5. doi.org

Crystallization Temperature and Time: The temperature and duration of the hydrothermal treatment significantly impact the crystallization kinetics, phase purity, and crystal size of the titanosilicate product. ua.ptpsu.edu For instance, the synthesis of ETS-10 is typically carried out at temperatures around 200-230°C for several hours to days. stumejournals.comstumejournals.com Lowering the crystallization temperature can sometimes lead to the formation of different titanosilicate phases. ua.pt

Researchers often employ statistical methods, such as the Doehlert matrix approach, to efficiently optimize multiple synthesis parameters simultaneously and identify the conditions that yield materials with superior catalytic activity. nih.govresearchgate.netscispace.com

Sol-Gel Synthesis Pathways for Titanium-Silica Oxide Composites

The sol-gel process is another versatile method for preparing titanium-silica oxide composites, particularly amorphous materials and coatings. researchgate.netmdpi.com This method involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

The process typically begins with the hydrolysis and condensation of molecular precursors, such as metal alkoxides (e.g., TEOS and a titanium alkoxide), in a solvent, often in the presence of an acid or base catalyst. researchgate.netmdpi.com The hydrolysis reaction replaces alkoxide groups with hydroxyl groups, and the subsequent condensation reactions form Si-O-Si and Si-O-Ti bonds, leading to the formation of a three-dimensional network. mdpi.com

A key advantage of the sol-gel method is the ability to achieve high homogeneity at low processing temperatures. researchgate.net It allows for precise control over the composition and microstructure of the resulting material. The properties of the final composite can be tailored by adjusting parameters such as the type of precursors, the H2O/alkoxide molar ratio, the pH of the solution, and the drying and calcination conditions. mdpi.comresearchgate.net

For instance, the hydrolysis rate of the silicon and titanium precursors can be modulated by the pH. mdpi.comscirp.org In an acidic medium, the hydrolysis of TEOS is generally more complete, which can be leveraged to better match the hydrolysis rate of the titanium source and improve the incorporation of titanium into the silicate network. mdpi.com The sol-gel method has been successfully used to prepare a variety of titanium-silica materials, including nanocomposites, thin films, and porous materials. researchgate.netscirp.orgresearchgate.net

Post-Synthetic Functionalization and Grafting Techniques

Post-synthetic modification is a critical strategy for introducing titanium active sites onto pre-formed silica supports. This approach allows for precise control over the nature and distribution of the titanium species, which is often difficult to achieve through direct synthesis methods.

Solution-Phase Grafting of Titanium Species onto Mesoporous Silicates

Solution-phase grafting involves the reaction of a titanium precursor with the surface silanol (B1196071) groups of a mesoporous silica support. This technique has been successfully applied to various silicates, such as MCM-41, FSM-16, and SBA-15. acs.orgmanchester.ac.ukepa.govrsc.org The process typically involves suspending the calcined mesoporous silica in an inert solvent, followed by the introduction of a titanium source.

One common method involves reacting titanium tetrachloride (TiCl₄) in a non-aqueous solvent like hexanes with the mesostructured silicate. acs.orgepa.gov This results in the formation of well-dispersed, isolated titania clusters attached to the silicate walls through Si-O-Ti bonds. acs.orgmanchester.ac.ukepa.gov Characterization has shown that these clusters can be nanosized, containing approximately 30-70 TiO₂ units. acs.orgmanchester.ac.ukepa.gov The presence of the pore structure is crucial for preventing the agglomeration of titanium dioxide into larger, less active anatase crystallites. acs.orgmanchester.ac.ukepa.gov Another approach uses organometallic precursors like titanium(IV) oxyacetylacetonate, which are grafted onto the surface silanol groups of SBA-15. Subsequent chemical etching can then form molecular TiO₄ species. rsc.org

Two distinct methods for liquid-phase grafting of titanium phosphate (B84403) onto SBA-15 surfaces have also been reported: an alternate grafting of titanium isopropoxide (Ti(OPrⁱ)₄) and phosphorus oxychloride (POCl₃), and a one-pot grafting using the same precursors as an acid-base pair. acs.org These methods allow for the layer-by-layer assembly of titanium phosphate within the silica mesopores. acs.org

Table 1: Parameters in Solution-Phase Grafting of Titanium Species

| Mesoporous Silicate | Titanium Precursor | Key Findings | Reference |

|---|---|---|---|

| MCM-41, FSM-16 | Titanium tetrachloride (TiCl₄) | Forms well-dispersed (TiO₂)n clusters (n ≈ 30–70) attached via Si-O-Ti bonds. | acs.orgmanchester.ac.ukepa.gov |

| SBA-15 | Titanium(IV) oxyacetylacetonate | Stabilization of molecular TiO₄ species after grafting and chemical etching. | rsc.org |

| SBA-15 | Titanium isopropoxide (Ti(OPrⁱ)₄) and Phosphorus oxychloride (POCl₃) | Stepwise, layer-by-layer grafting of titanium phosphate. | acs.org |

Utilization of As-Prepared Mesoporous Silica as Host Templates

A novel and energy-efficient grafting process utilizes as-prepared mesoporous silica, such as SBA-15, as the host template. rsc.orgrsc.org This method circumvents the initial high-temperature calcination step required to remove the surfactant template in traditional post-synthetic modifications. rsc.org Since as-prepared oxides possess abundant surface hydroxyl groups, they are highly amenable to functionalization and subsequent shaping for industrial applications. rsc.org

The synthesis involves mixing the as-prepared, surfactant-containing silica host with an inorganic titanium salt, such as titanium trichloride (TiCl₃) or titanyl sulfate (TiOSO₄), in an aqueous solution. rsc.orgrsc.orgresearchgate.net The functionalization is followed by a single thermal treatment step that simultaneously removes the organic template and transforms the incorporated titanium species. rsc.org This approach has been shown to produce Ti-containing mesoporous silicates with highly ordered hexagonal mesostructures, high surface areas (475–837 m²/g), and tetrahedrally coordinated titanium species within the silica framework. rsc.orgresearchgate.net The choice of titanium source has been noted to significantly influence the grafting outcome. rsc.orgresearchgate.net This method is considered more feasible for industrial scale-up as it saves both energy and time. rsc.org

Table 2: Comparison of Grafting Methods on SBA-15

| Parameter | Traditional Grafting | Grafting on As-Prepared Host | Reference |

|---|---|---|---|

| Host Material | Calcined SBA-15 | As-prepared (surfactant-containing) SBA-15 | rsc.org |

| Initial Step | Calcination to remove template | None (template is present during grafting) | rsc.org |

| Titanium Source | Various (e.g., TiCl₄, organometallics) | Inorganic salts (e.g., TiCl₃, TiOSO₄) | rsc.orgresearchgate.net |

| Key Advantage | Well-established | Energy and time-saving; easily shaped product | rsc.org |

| Resulting Structure | Ordered mesoporous Ti-SBA-15 | Highly ordered mesoporous Ti-SBA-15 with high surface area | rsc.org |

Sustainable and Environmentally Conscious Synthesis Strategies

The chemical industry is increasingly moving towards green and sustainable processes. For titanium silicate production, this involves developing low-waste technologies and maximizing resource efficiency through recycling.

Development of Low-Waste Technologies

A major focus in the synthesis of titanium silicates, particularly the industrially significant zeolite Titanium Silicalite-1 (TS-1), is the reduction of waste and cost. frontiersin.orgresearchgate.net Traditional synthesis methods often require excessive amounts of expensive organic templates, such as tetrapropylammonium hydroxide (TPAOH), and produce large volumes of wastewater. frontiersin.orgresearchgate.net

To address this, low-cost and green synthetic routes are being developed. One strategy involves using less expensive templates like tetrapropylammonium bromide (TPABr) in combination with ethanolamine (B43304) in a seed-assisted hydrothermal system. frontiersin.orgresearchgate.net This approach not only reduces raw material costs but also promotes the incorporation of titanium into the zeolite framework and accelerates crystallization, leading to small-crystal TS-1 with high catalytic activity. researchgate.net Furthermore, controlled hydrolysis processes have enabled the synthesis of TS-1 with significantly reduced TPAOH/Silica molar ratios, down to 0.065, which greatly lowers the synthesis cost and makes it more suitable for industrial-scale production. researchgate.net Research has also explored the use of inexpensive raw materials like amorphous silica fume and crystalline anatase as silicon and titanium sources, respectively. frontiersin.org

Recycling and Reutilization of Mother Liquors in Production

A highly effective strategy for creating a cleaner and more economical synthesis process is the recycling of the mother liquor—the filtrate left over after the catalyst product is separated. acs.orgresearchgate.net This liquid contains unreacted silica and titanium precursors, as well as the valuable organic structure-directing agents. frontiersin.orgfrontiersin.org

Table 3: Results of Mother Liquor Recycling in Ti-Zeolite Synthesis

| Zeolite Type | Number of Recycles | Key Outcome | Reference |

|---|---|---|---|

| Ti-MWW | 5 | Synthesized samples showed similar crystallinity, morphology, and good catalytic activity compared to the original. | acs.orgacs.orgnih.gov |

| TS-1 | Multiple cycles | Utilization of ethanolamine and TPABr exceeded 95%, increasing zeolite yield and reducing wastewater. | frontiersin.orgfrontiersin.org |

Formation of Nanostructured Titanium Silicate Coatings

Nanostructured titanium silicate coatings are synthesized for a variety of applications, leveraging their specific surface properties. Methods for creating these coatings range from sol-gel techniques to physical vapor deposition.

The combined sol-gel and evaporation-induced self-assembly (EISA) process is a prominent method for creating highly ordered nanoporous silica coatings on titanium substrates. nih.govuchile.cl This technique involves the hydrolysis and polycondensation of a silica precursor, like tetraethyl orthosilicate (TEOS), in the presence of a structure-directing agent. The resulting sol is then coated onto a titanium surface, and a subsequent thermal treatment removes the template, yielding a uniform coating with a highly ordered porous nanostructure. nih.govuchile.cl

Another approach involves the direct-continuous preparation of nanostructured titania-silica (Ti-SiNS) using a hydrolyzed rice starch template, which is presented as a cheaper, greener, and more industrially viable alternative to conventional surfactant-based templates. mdpi.com This method involves the polycondensation of the sol-gel composition in an acidic medium, resulting in pseudo-spherical nanoparticles. mdpi.com

Vacuum arc deposition represents a physical method for producing nanostructured titanium coatings on substrates like silicate glass. issp.ac.ru This technique involves generating a titanium plasma that condenses on the substrate. The process can create dense, nanostructured films, and the surface roughness can be controlled by adjusting deposition parameters such as the distance from the cathode and the arc discharge current. issp.ac.ru Additionally, glass-ceramic coatings in the CaO-P₂O₅-SiO₂ system can be synthesized on titanium alloys using slip technology, followed by heat treatment to form a fine-dispersed, oriented structure containing apatite. imp.kiev.ua

Structural Elucidation and Compositional Characteristics of Titanium Silicates

Framework Architectures and Crystalline Phases

The arrangement of silicon, titanium, and oxygen atoms in titanium silicates gives rise to a variety of structural motifs, ranging from highly ordered microporous and mesoporous frameworks to layered and complex mineralogical structures.

The introduction of titanium into silicate (B1173343) frameworks with well-defined pore structures, such as those with MFI and SBA-15 topologies, has been a significant area of study.

MFI (Mobil Five) Framework: The MFI framework, characteristic of the ZSM-5 zeolite, consists of a three-dimensional network of 10-membered rings, forming straight and sinusoidal channels. mdpi.com In titanium silicates with an MFI structure, such as TS-1, titanium atoms are isomorphously substituted for silicon atoms within the zeolite framework. mdpi.com The unit cell of the MFI framework contains 96 T-sites (tetrahedral sites), offering 12 non-equivalent positions in the orthorhombic structure for potential titanium substitution. ucl.ac.uk The successful incorporation of titanium into the MFI framework is a key factor in its catalytic activity. mdpi.com

SBA-15 (Santa Barbara Amorphous No. 15) Framework: SBA-15 is a mesoporous silica (B1680970) material characterized by a highly ordered hexagonal array of uniform, one-dimensional channels. scientific.net The incorporation of titanium into the SBA-15 framework (Ti-SBA-15) can be achieved through direct synthesis or post-synthesis methods. spiedigitallibrary.org Various studies have shown that Ti-SBA-15 materials can be successfully synthesized, retaining the characteristic mesoporous structure of the parent SBA-15. scientific.netacs.org The synthesis conditions, such as the Si/Ti molar ratio, pH, and aging temperature, play a crucial role in the quality and titanium content of the final material. acs.org For instance, high-quality Ti-SBA-15 has been obtained with F/Si ratios between 0.03-0.05, pH ≤ 1.0, and aging temperatures at or below 80 °C. acs.org

| Framework Type | Key Structural Feature | Typical Pore Size | Example Titanium Silicate |

|---|---|---|---|

| MFI | 3D network of 10-membered rings with straight and sinusoidal channels mdpi.com | Microporous (~0.55 nm) | TS-1 (Titanium Silicalite-1) mdpi.com |

| SBA-15 | Hexagonal array of uniform, one-dimensional mesoporous channels scientific.net | Mesoporous (5-30 nm) spiedigitallibrary.org | Ti-SBA-15 scientific.netacs.org |

Layered titanosilicates represent another significant class of these materials, characterized by two-dimensional sheets that can be separated by interlayer spaces. These materials have potential applications as ion exchangers, sorbents, and catalysts. geoscienceworld.org

The structure of layered titanosilicates can be composed of single layers, mica-type layers (heterophyllosilicates), or perforated "microporous" layers. geoscienceworld.org In many of these structures, the titanium polyhedra are isolated from each other by silicate units. geoscienceworld.org However, in some cases, such as the mineral lintisite, they can form zigzag chains of edge-sharing TiO₆ octahedra. geoscienceworld.org

The interlayer spacing in these materials is a critical parameter that can be modified through processes like intercalation, where guest species are inserted between the silicate layers. researchgate.netrsc.org This process can lead to a finite expansion of the silicate layers, creating well-ordered multilayers of alternating polymer and silicate sheets. acs.org The nature of the intercalated species and the interaction with the silicate layers determine the final interlayer distance. For example, grafting azobenzene (B91143) sulfonic acid onto V2C MXene has been shown to expand the interlayer space, which is beneficial for enhancing specific capacity in potassium-ion batteries. rsc.org

A significant number of naturally occurring titanosilicate minerals exhibit complex crystal structures based on the arrangement of so-called TS (Titanium Silicate) blocks. researchgate.netresearchgate.net The TS block is a fundamental building unit composed of a central octahedral (O) sheet sandwiched between two heteropolyhedral (H) sheets. researchgate.netgeoscienceworld.org

HOH Sheets: The O sheet is an array of close-packed octahedra, while the H sheets are composed of [5-7]-coordinated polyhedra and Si₂O₇ groups. researchgate.netresearchgate.net The O and H sheets are linked through common vertices of their constituent polyhedra. researchgate.net The topology of the H sheet defines two translation vectors, t₁ (~5.4 Å) and t₂ (~7 Å), with an angle close to 90° between them. researchgate.net

TS Blocks: There are at least 40 minerals containing TS blocks, which are categorized into four groups based on the topology and stereochemistry of the block. researchgate.netresearchgate.net These groups differ in the linkage, content, and stereochemistry of the titanium and other associated cations (e.g., Nb, Zr, Fe³⁺, Mg, Mn). researchgate.netresearchgate.net In the crystal structures of these minerals, the TS blocks can either link directly to each other or alternate with intermediate (I) blocks. geoscienceworld.orgcambridge.org For example, the crystal structure of nechelyustovite is a combination of a TS block and an I block. cambridge.org Similarly, lomonosovite and murmanite also feature structures with alternating TS and I blocks. geoscienceworld.org

The mineral ilmajokite showcases an exceptionally complex titanosilicate framework with a hierarchical organization. Its structure is based on a 3D framework of trigonal prismatic titanosilicate (TPTS) clusters centered by Ce³⁺. nih.gov Two TiO₆ octahedra share an edge to form a [Ti₂O₁₀] dimer, and three such dimers form a trigonal prism that is then surrounded by SiO₄ tetrahedra to create the TPTS cluster. nih.gov

Coordination Environment of Titanium within Silicate Structures

The local coordination environment of titanium atoms within the silicate framework is a critical determinant of the material's properties and reactivity. Titanium can exist in different coordination states, primarily tetrahedral (TiO₄) and octahedral (TiO₆).

Tetrahedrally coordinated titanium (TiO₄) is often associated with the catalytically active sites in titanosilicate zeolites. cardiff.ac.uk The identification and quantification of these species are crucial for understanding and optimizing the catalytic performance of these materials.

Several spectroscopic techniques are employed to characterize TiO₄ sites:

UV-Vis Spectroscopy: The UV-Vis spectra of titanium silicates can reveal the coordination state of titanium. A characteristic absorption band at approximately 220 nm is attributed to tetrahedrally coordinated titanium (TiO₄). cardiff.ac.uk

X-ray Absorption Near Edge Structure (XANES) Spectroscopy: Ti K-edge XANES is a powerful tool for probing the coordination environment of titanium. The pre-edge features in the XANES spectra are particularly sensitive to the coordination geometry. For instance, the XANES spectrum of Ti⁴⁺ in tetrahedral coordination in Ba₂TiO₄ shows a strong pre-edge feature at a lower energy compared to octahedral Ti⁴⁺. arizona.edu

Oxygen K-edge XANES: This technique can also be used to determine Ti coordination. A pre-edge peak at approximately 534 eV is indicative of the presence of geoscienceworld.orgTi. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), can complement experimental findings by predicting the stability and properties of titanium in different T-sites within a zeolite framework. cardiff.ac.uk

While tetrahedral titanium is often the desired species for certain catalytic applications, titanium can also exist in an octahedral coordination state (TiO₆) within silicate structures. cardiff.ac.uk In many of its complexes, titanium commonly adopts an octahedral coordination geometry. wikipedia.org

The presence of octahedrally coordinated titanium can be identified and quantified using various spectroscopic methods:

UV-Vis Spectroscopy: An absorption band at around 260 nm in the UV-Vis spectra is typically assigned to hexagonal or octahedrally coordinated titanium (TiO₆). cardiff.ac.uk

XANES Spectroscopy: The features in the Ti K-edge XANES spectra can distinguish between different coordination environments. Changes in the edge structure are often due to variations in the octahedral site geometry. arizona.edu

Vibrational Spectroscopy: Techniques like infrared (IR) spectroscopy are widely used to characterize zeolites and can provide information about the incorporation of heteroatoms like titanium into the framework. nih.gov

In some titanosilicate minerals, chains of (TiO₆) octahedra are fundamental building blocks. These chains can be formed through either corner-sharing or edge-sharing of the octahedra. rruff.info The diversity in these structures arises from the various ways these (TiO₆) chains link with (SiO₄) tetrahedra. rruff.info

| Coordination State | Spectroscopic Technique | Characteristic Signature |

|---|---|---|

| Tetrahedral (TiO₄) | UV-Vis Spectroscopy | Absorption band at ~220 nm cardiff.ac.uk |

| Ti K-edge XANES | Strong pre-edge feature at lower energy compared to TiO₆ arizona.edu | |

| Oxygen K-edge XANES | Pre-edge peak at ~534 eV researchgate.net | |

| Octahedral (TiO₆) | UV-Vis Spectroscopy | Absorption band at ~260 nm cardiff.ac.uk |

| Ti K-edge XANES | Distinct edge structure sensitive to octahedral site geometry arizona.edu |

Influence of Synthesis and Post-Synthesis Conditions on Titanium Coordination

The coordination state of titanium atoms within the silicate framework is a critical factor governing the material's properties and performance, particularly its catalytic activity. Both the initial synthesis parameters and subsequent post-synthesis treatments play a pivotal role in determining whether titanium is incorporated into the desired tetrahedral (TiO4) framework sites, or exists as less desirable octahedral (TiO6) or extraframework species. researchgate.netnih.govacs.org

Synthesis conditions such as the choice of titanium and silicon precursors, the pH of the synthesis gel, crystallization time and temperature, and the presence of structure-directing agents or modifiers can significantly influence titanium coordination. tue.nlnih.gov For instance, the hydrolysis rates of titanium and silicon sources must be carefully matched to promote the incorporation of titanium into the zeolite framework. frontiersin.org A mismatch can lead to the premature precipitation of titanium dioxide. The use of crystallization-mediating agents, like ammonium (B1175870) salts, can lower the pH of the synthesis gel, slowing down the crystallization process and allowing for a better match between the incorporation of titanium and silicon into the framework. nih.govacs.org

Post-synthesis treatments offer another avenue to modify the coordination of titanium. Acid treatments can be employed to remove occluded aluminum in co-crystallized (Ti, Al)-beta zeolites, which in turn improves the state of the titanium species, favoring the desired tetrahedral coordination. researchgate.net Furthermore, it has been observed that even after the primary crystallization is complete, the condensation of Ti-OH and Si-OH groups can continue, leading to an improvement in the microscopic character of the Ti species and enhanced catalytic activity. nih.gov

Recent research has explored the use of crystal growth modifiers, such as the amino acid L-carnitine, during hydrothermal crystallization. nih.gov These modifiers can tailor the anisotropic growth rates of zeolite crystals and foster the formation of uniformly distributed framework Ti species by interacting with the titanium precursor. nih.gov By optimizing these conditions, it is possible to generate materials enriched in either tetrahedral (TiO4) or mononuclear octahedrally coordinated (TiO6) species, thereby tuning the material's catalytic properties for specific applications like alkene epoxidation. nih.govacs.org

Nature of Si-O-Ti Chemical Bonds and their Spectroscopic Fingerprints

The unique catalytic properties of titanium silicates are fundamentally linked to the presence of Si-O-Ti linkages within the material's framework. The formation of these bonds confirms the isomorphous substitution of Si⁴⁺ by Ti⁴⁺ in the silicate lattice. Characterizing these bonds is crucial for understanding the material's structure and reactivity. Various spectroscopic techniques provide distinct "fingerprints" for identifying and quantifying these crucial linkages.

Infrared (IR) spectroscopy is a widely used technique for identifying Si-O-Ti bonds. A characteristic absorption band around 960 cm⁻¹ is consistently assigned to the stretching vibration of the Si-O-Ti linkage. tue.nlfrontiersin.orglehigh.edu The intensity of this band is often correlated with the amount of titanium incorporated into the zeolite framework. frontiersin.orglehigh.edu Other bands related to the silicate framework, such as the Si-O-Si asymmetric stretching vibrations, are also observed in the IR spectra. mdpi.comcardiff.ac.uk

Raman spectroscopy offers complementary information. In titanium-substituted silicalites, a Raman band at approximately 970 cm⁻¹ is associated with the presence of dispersed TiOx species. lehigh.edu Additionally, bands related to the silicate matrix are also present. lehigh.edu The absence of bands characteristic of crystalline TiO₂, such as anatase (which has a strong peak around 143 cm⁻¹), in the Raman spectra is often used as an indicator of highly dispersed titanium within the silica framework. lehigh.edu

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the local coordination environment and bonding of titanium atoms. researchgate.netnih.gov The pre-edge features in Ti K-edge XANES spectra are particularly sensitive to the coordination geometry of titanium. nih.govosti.gov A significant pre-edge peak suggests a higher fraction of Ti atoms in tetrahedral symmetry, which is indicative of successful substitution of Si by Ti in the framework. researchgate.netnih.gov EXAFS analysis can provide quantitative information on Ti-O bond distances and coordination numbers, further confirming the nature of the titanium species. researchgate.netnih.gov

The following table summarizes the key spectroscopic features used to identify Si-O-Ti bonds:

| Spectroscopic Technique | Key Feature | Assignment | Reference |

| Infrared (IR) Spectroscopy | ~960 cm⁻¹ | Si-O-Ti stretching vibration | tue.nlfrontiersin.orglehigh.edu |

| Raman Spectroscopy | ~970 cm⁻¹ | Dispersed TiOx species | lehigh.edu |

| X-ray Absorption (XANES) | Significant pre-edge peak | Tetrahedral Ti coordination | researchgate.netnih.gov |

| X-ray Absorption (EXAFS) | Ti-O bond distance ~1.83 Å | Tetrahedral Ti environment | researchgate.net |

Characterization and Mitigation of Extraframework Titanium Species

While the goal of synthesis is to incorporate titanium into the silicate framework, the formation of extraframework titanium species is a common challenge. These species exist outside the crystalline lattice and can significantly influence the material's properties.

Precipitation of Titanium Dioxide Phases (e.g., Anatase) within Materials

Under certain synthesis conditions, particularly at higher titanium concentrations, the excess titanium that cannot be incorporated into the zeolite framework can precipitate as separate titanium dioxide phases. frontiersin.orgmdpi.com The most commonly observed crystalline phase is anatase. mdpi.comresearchgate.net The formation of anatase is often attributed to a mismatch in the hydrolysis rates of the silicon and titanium precursors, where the titanium precursor hydrolyzes and condenses too quickly to be integrated into the growing silicate structure. google.com

The presence of anatase can be detected by various characterization techniques. In X-ray diffraction (XRD) patterns, characteristic peaks of anatase (e.g., at 2θ angles around 25°) will appear alongside the diffraction peaks of the primary silicate phase. mdpi.comnih.gov Raman spectroscopy is also highly sensitive to the presence of crystalline TiO₂, with a distinct peak for anatase appearing at approximately 143 cm⁻¹. lehigh.edu

Mitigation strategies to prevent the formation of extraframework TiO₂ focus on controlling the synthesis chemistry. This includes using titanium sources that have hydrolysis rates comparable to the silicon source, carefully controlling the pH and temperature of the synthesis gel, and employing mediating agents that can slow down the crystallization process, allowing for more effective incorporation of titanium into the framework. nih.govacs.org

Impact on Material Properties and Performance

The presence of extraframework titanium species, such as anatase, can have a detrimental effect on the catalytic performance of titanium silicates. While framework titanium is recognized as the active site for many selective oxidation reactions, extraframework TiO₂ is often considered less active or even inert for these transformations. acs.org

In some cases, octahedrally coordinated extraframework titanium has been shown to have lower catalytic activity compared to the tetrahedral framework titanium. acs.org Therefore, minimizing the formation of all types of extraframework titanium is a key objective in the synthesis of high-performance titanium silicate catalysts. Strategies that successfully eliminate extraframework Ti, such as adding starch to the synthesis gel to match the insertion rates of titanium and silicon, have been shown to significantly improve catalytic activity. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

X-ray Diffraction (XRD) for Phase Identification and Crystallographic Analysis

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of titanium silicate (B1173343) materials. The diffraction pattern provides information on the phase composition, unit cell parameters, and crystallinity. In sol-gel synthesized titanium silicates, XRD patterns can distinguish between amorphous and crystalline phases. For instance, materials prepared at a pH of 8.0 often exhibit a broad amorphous peak characteristic of silica (B1680970), located around a 2θ angle of 23°. mdpi.com As the synthesis conditions change, such as increasing the pH to 9.0 or higher, crystalline phases can emerge. Peaks corresponding to the anatase phase of TiO₂, notably at 2θ angles of approximately 25° (101 plane) and 48° (200 plane), indicate the formation of crystalline domains within the material. mdpi.com The absence of the characteristic rutile peak at 27.4° (110 plane) is often noted in these synthesized materials. mdpi.com

The incorporation of titanium into the silica framework can also be monitored by changes in the unit cell parameters, which can be precisely determined from XRD data. These changes can suggest the substitution of silicon atoms with titanium atoms within the silicate structure. lehigh.edu However, at low titanium concentrations, where titanium is highly dispersed, XRD may not detect crystalline TiO₂ phases, making it a useful tool for confirming the dispersion of titanium species. lehigh.edu

UV-Visible Spectroscopy (UV-Vis) for Electronic Transitions and Titanium Coordination

UV-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure and coordination environment of titanium atoms in titanium silicates. libretexts.org The technique relies on the absorption of UV or visible light, which promotes electrons from a ground state to an excited state. libretexts.org For titanium silicates, the position and shape of the absorption bands provide information about the coordination number of the titanium atoms (e.g., tetrahedral vs. octahedral).

Titanium(IV) in a perfect tetrahedral coordination within the silicate framework typically exhibits a charge-transfer band at approximately 210-220 nm. The presence of isolated TiO₄ units in highly dispersed samples is confirmed by a strong absorption in this region. acs.org As the titanium content increases or upon hydration, the coordination environment can change. The formation of polymerized, two-dimensional TiO₅ or TiO₆ species leads to a red-shift in the absorption edge to higher wavelengths (250-280 nm). acs.org This shift is indicative of a change from isolated tetrahedral titanium to more condensed, higher-coordination species.

For instance, the UV-visible absorption spectrum for the hexaaquatitanium(III) ion, [Ti(H₂O)₆]³⁺, shows a maximum absorption (λmax) at around 520 nm, which is responsible for its purple color. docbrown.info In contrast, titanium(IV) compounds like TiO₂ are often white because they lack d-electrons that can be promoted by visible light. docbrown.info Therefore, the absorption features in titanium silicates are primarily due to charge-transfer transitions from oxygen ligands to the empty d-orbitals of Ti⁴⁺, and the energy of this transition is highly sensitive to the local coordination geometry. acs.org

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the bonding structure of titanium silicates, particularly the formation of Si-O-Ti linkages.

A key diagnostic feature in the vibrational spectra of titanium silicates is a band that appears around 960 cm⁻¹. This band is widely assigned to the stretching vibration of the Si-O-Ti linkage and is considered direct evidence for the incorporation of titanium into the silica framework. nih.govacs.orgrsc.org In purely siliceous materials, this region of the spectrum is typically transparent or may show features related to Si-OH groups. acs.org The appearance and intensity of the ~960 cm⁻¹ band in both FTIR and Raman spectra confirm the formation of these crucial hetero-linkages. nih.govacs.org Other bands associated with titanium incorporation can also be observed. For example, in FTIR spectra, bands in the 400 to 700 cm⁻¹ range can be attributed to the bending and stretching modes of Ti-O-Ti bonds, which are characteristic of ordered TiO₆ octahedra in materials with higher titanium concentrations. mdpi.com

The intensity of the vibrational bands associated with titanium can be quantitatively correlated with the amount of titanium incorporated into the silicate framework. acs.orgaminer.org Specifically, a linear relationship has been demonstrated between the intensity of the IR and Raman bands at ~960 cm⁻¹ and the concentration of tetrahedrally coordinated titanium. nih.govacs.orgaminer.org This correlation allows for a quantitative assessment of the framework titanium content, which is essential for understanding and optimizing the material's properties for specific applications. Another band at approximately 1125 cm⁻¹ in the Raman spectrum is also associated with titanium insertion and its intensity can be correlated with titanium content. nih.govacs.org

Resonant Raman spectroscopy, particularly using UV excitation, can selectively enhance the vibrational modes associated with the titanium centers. This enhancement occurs when the excitation laser frequency is close to an electronic transition of the Ti species. nih.govacs.org In studies of titanium silicates, UV-Raman experiments have shown a significant enhancement of the band at 1125 cm⁻¹, while the intensity of the 960 cm⁻¹ band remains relatively unchanged. nih.govacs.orgaminer.org The 1125 cm⁻¹ mode is assigned to a totally symmetric vibration of the TiO₄ tetrahedron, involving the in-phase antisymmetric stretching of the four connected Ti-O-Si bridges. nih.govacs.org The resonance enhancement of this specific mode is explained by its coupling to the electronic structure of the Ti-containing moiety, providing a more detailed understanding of the vibrational and electronic properties of the active titanium sites. nih.govacs.org

X-ray Absorption Spectroscopy (XANES, EXAFS) for Local Atomic Environments of Titanium

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for elucidating the local atomic and electronic structure of titanium atoms in amorphous or crystalline materials. It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.comscispace.com

The XANES region, near the absorption edge, provides information on the oxidation state and coordination geometry of the absorbing atom. scispace.com For titanium silicates, the Ti K-edge XANES spectrum exhibits a pre-edge feature whose intensity and position are sensitive to the coordination environment. mdpi.comarizona.edu A strong pre-edge peak is characteristic of tetrahedrally coordinated Ti(IV) due to the increased d-p orbital mixing in a non-centrosymmetric environment. acs.orgarizona.edu The intensity of this pre-edge feature can be used to quantify the fraction of titanium atoms in tetrahedral sites. mdpi.com A linear correlation has also been established between the intensity of a XANES peak at 4967 eV and the amount of tetrahedral Ti. nih.govacs.org

The EXAFS region, extending several hundred eV above the edge, contains information about the bond distances, coordination numbers, and types of neighboring atoms in the immediate vicinity of the titanium atom. mdpi.com EXAFS analysis of titanium silicates has confirmed that at low concentrations, titanium is coordinated to four oxygen atoms at a distance of approximately 1.80-1.83 Å, consistent with tetrahedral coordination. researchgate.netnih.gov This technique can also provide the Ti-O-Si bond angle and the Ti-Si distance, offering a complete picture of the local structure around the incorporated titanium atoms. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si Solid-State NMR) for Silicon Framework Probing

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state ²⁹Si Magic Angle Spinning (MAS) NMR, serves as a powerful tool for probing the local chemical environment of silicon atoms within the framework of silicic acid, titanium salts (titanium silicates). This technique provides detailed information about the coordination and connectivity of SiO₄ tetrahedra, offering insights into the material's structure at an atomic level.

The chemical shift in ²⁹Si NMR spectra is highly sensitive to the number of titanium atoms connected to a silicon tetrahedron through oxygen bridges (Si-O-Ti linkages). A systematic downfield chemical shift is observed as the number of coordinating titanium polyhedra increases. acs.orgacs.org This relationship allows for the identification and quantification of different silicon environments within the material. For instance, distinct chemical shift ranges are associated with silicon atoms bonded to a certain number of titanium atoms, denoted as Si(nTi), where 'n' represents the number of next-nearest neighbor titanium atoms.

Research on various titanosilicates has established correlations between ²⁹Si NMR chemical shifts and specific structural configurations. acs.org For example, a silicon environment where the silicon tetrahedron is connected to four titanium polyhedra, designated as Si(4Ti), typically exhibits a resonance peak around -79.39 ppm. acs.org Similarly, a Si(3Ti) configuration, where a silicon atom is linked to three titanium atoms, shows a characteristic peak at approximately -90.8 ppm. acs.org The presence of multiple peaks in a spectrum can indicate the existence of different silicon environments or the presence of amorphous silicate impurities. acs.org

The analysis of these chemical shifts is crucial for understanding the degree of titanium incorporation into the silicon framework and for elucidating the local bonding arrangements that govern the material's properties.

| Silicon Environment | Typical ²⁹Si Chemical Shift (ppm) | Reference |

|---|---|---|

| Si(4Ti) | -79.39 | acs.org |

| Si(3Ti) | -90.8 | acs.org |

Electron Microscopy Techniques (SEM, TEM) for Morphological and Microstructural Characterization

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for the morphological and microstructural characterization of silicic acid, titanium salts. These methods provide direct visualization of the material's particle size, shape, surface topography, and internal structure.

TEM provides higher resolution imaging, allowing for the examination of the internal structure and nanoscale features. It can be used to identify the presence of nanostructures and to analyze the ultrastructure of the material. wiley.com When coupled with techniques like Focused Ion Beam (FIB), TEM can even provide cross-sectional views, revealing details about the internal arrangement of the material. wiley.com The combination of SEM and TEM offers a comprehensive understanding of the material's physical characteristics from the micrometer to the nanometer scale.

| Technique | Information Obtained | Observed Morphologies | Reference |

|---|---|---|---|

| Scanning Electron Microscopy (SEM) | Particle size, shape, surface topography, agglomeration | Irregular spicules, spherical particles, amorphous structures | iust.ac.irresearchgate.netresearchgate.net |

| Transmission Electron Microscopy (TEM) | Internal structure, nanoscale features, ultrastructure | Nanostructures, internal porosity | wiley.com |

Gas Adsorption-Desorption Isotherms (e.g., N₂ Physisorption) for Textural Properties (Surface Area, Pore Volume, Pore Size Distribution)

Gas adsorption-desorption isotherms, typically using nitrogen (N₂) as the adsorbate at 77 K, are a standard method for determining the textural properties of porous materials like silicic acid, titanium salts. This analysis provides quantitative data on the specific surface area, pore volume, and pore size distribution, which are critical for applications in catalysis and adsorption.

The shape of the nitrogen adsorption-desorption isotherm can provide initial insights into the porous nature of the material. For many mesoporous titanium silicates, a Type IV isotherm according to the IUPAC classification is observed. ekb.eg This type of isotherm is characteristic of materials with mesopores (pore diameters between 2 and 50 nm).

From the isotherm data, several key textural parameters can be calculated. The Brunauer-Emmett-Teller (BET) method is commonly used to determine the specific surface area. Reported BET surface areas for titanium silicates can vary significantly depending on the synthesis method, with values ranging from approximately 165 to over 500 m²/g. researchgate.netuobaghdad.edu.iq The Barrett-Joyner-Halenda (BJH) model is often applied to the desorption branch of the isotherm to calculate the pore size distribution and total pore volume. ekb.eguobaghdad.edu.iq These analyses have revealed that titanium silicates can possess a narrow or broad pore size distribution, with average pore diameters typically in the mesoporous range. ekb.eg

| Textural Property | Method of Determination | Typical Range of Values | Reference |

|---|---|---|---|

| Specific Surface Area | BET | 165 - 569 m²/g | researchgate.netuobaghdad.edu.iq |

| Pore Volume | BJH | 0.27 - 0.62 cm³/g | researchgate.netuobaghdad.edu.iq |

| Pore Size Distribution | BJH | Mesoporous (2-50 nm) | ekb.eg |

| Isotherm Type | IUPAC Classification | Type IV | ekb.eg |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. For silicic acid, titanium salt, XPS provides valuable information on the oxidation states of titanium and silicon, as well as the nature of the oxygen bonding.

The XPS spectra of titanium silicates typically show core-level peaks for titanium (Ti 2p), silicon (Si 2p), and oxygen (O 1s). The binding energy of these peaks can shift depending on the chemical environment of the atoms. For instance, the Ti 2p₃/₂ peak for titanium in the +4 oxidation state (as in TiO₂) is typically observed around 458.5 eV. thermofisher.comxpsfitting.com The Si 2p peak for silicon in a silicate environment (SiO₂) is generally found at a binding energy of approximately 103 eV. researchgate.net

The O 1s peak in titanium silicates is often broad and can be deconvoluted into multiple components, representing different types of oxygen bonds, such as Ti-O-Ti, Si-O-Si, and Ti-O-Si. The O 1s peak position for titanium silicates is typically found at an intermediate value between that of pure SiO₂ (around 533 eV) and pure TiO₂ (around 530 eV), often near 531.5 eV. researchgate.net Analysis of the relative areas and binding energies of these peaks allows for the quantification of surface elemental composition and the identification of different chemical species present.

| Core Level | Typical Binding Energy (eV) | Inferred Chemical State/Environment | Reference |

|---|---|---|---|

| Ti 2p₃/₂ | ~458.5 | Ti⁴⁺ in an oxide environment | thermofisher.comxpsfitting.com |

| Si 2p | ~103 | Si in a silicate (Si-O) environment | researchgate.net |

| O 1s | ~531.5 | Oxygen in Ti-O-Si and Si-O-Si bridges | researchgate.net |

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique that is often coupled with electron microscopy (SEM or TEM) to provide elemental analysis of a sample. jeolusa.com By analyzing the characteristic X-rays emitted from the sample when it is bombarded by an electron beam, EDS can identify the elements present and provide semi-quantitative information about their relative abundance. jeolusa.com

In the characterization of this compound, EDS is used to confirm the presence of titanium, silicon, and oxygen. wiley.commdpi.com The technique can be performed in different modes. A spot analysis can provide the elemental composition of a specific point on the sample, while elemental mapping can visualize the spatial distribution of the constituent elements over a larger area. researchgate.net

EDS analysis of titanium silicates typically shows strong peaks corresponding to silicon (Si), titanium (Ti), and oxygen (O). mdpi.comresearchgate.net The relative intensities of these peaks can be used to estimate the atomic or weight percentages of each element in the analyzed region. This information is crucial for verifying the successful synthesis of the desired compound and for assessing the homogeneity of the elemental distribution. For example, EDS mapping can reveal whether titanium is uniformly dispersed within the silicate matrix or if it has formed separate, titanium-rich phases. researchgate.net

| Element | Typical Detection | Information Provided | Reference |

|---|---|---|---|

| Titanium (Ti) | Detected | Presence, semi-quantitative abundance, spatial distribution | wiley.commdpi.com |

| Silicon (Si) | Detected | Presence, semi-quantitative abundance, spatial distribution | mdpi.comresearchgate.net |

| Oxygen (O) | Detected | Presence, semi-quantitative abundance, spatial distribution | wiley.commdpi.com |

Theoretical and Computational Investigations of Titanium Silicate Systems

Quantum Chemical Calculations on Cluster and Periodic Models

Quantum chemical calculations have been instrumental in understanding the local structure and properties of titanium centers within a silicate (B1173343) framework. researchgate.netadvanceseng.com These investigations typically employ two primary model types: cluster models and periodic models.

Cluster Models: These models consist of a finite number of atoms excised from the larger structure, with the dangling bonds at the periphery typically saturated by hydrogen atoms or other simple groups. aps.org For instance, a common cluster model for a titanium site in a silicate framework is Ti[OSi(OH)3]4. ub.edusemanticscholar.org Such models are computationally less demanding and are well-suited for detailed studies of the local coordination environment of the titanium atom, bond characteristics, and the mechanisms of catalytic reactions. aps.org Ab initio calculations on cluster models have shown that titanium prefers a four-fold coordination in zeolite-like structures. arxiv.org

Periodic Models: These models account for the long-range crystalline structure by applying periodic boundary conditions in three dimensions. This approach is more computationally intensive but provides a more realistic representation of the bulk material, including the influence of the extended framework on the active site. researchgate.net Periodic quantum-chemical calculations have been used to study various titanosilicates, providing insights into their vibrational spectra and the stability of different titanium incorporation mechanisms. semanticscholar.orgarxiv.org Calculations using embedding methods, such as the Quantum Mechanical/Molecular Mechanics (QM/MM) approach, combine the accuracy of quantum mechanics for the active site with the efficiency of classical force fields for the surrounding framework, offering a balance between accuracy and computational cost. semanticscholar.org

These quantum chemical studies have been crucial in confirming that the isomorphous substitution of Si4+ by Ti4+ is energetically favorable and in explaining the structural distortions that arise from the difference in Ti-O (approx. 1.80 Å) and Si-O (approx. 1.61 Å) bond lengths. arxiv.org

Density Functional Theory (DFT) Simulations for Electronic Structure, Adsorption, and Reaction Mechanisms

Density Functional Theory (DFT) has become the workhorse for computational studies of titanium silicate materials due to its favorable balance of accuracy and computational cost. mit.edu DFT simulations are widely used to investigate electronic properties, adsorption phenomena, and complex reaction pathways. acs.org

Electronic Structure: DFT calculations are employed to determine the electronic band structure, density of states (DOS), and the nature of frontier molecular orbitals (HOMO and LUMO). cityu.edu.hkaps.orgresearchgate.net These calculations help in understanding the electronic nature of the active Ti sites and how they differ from bulk TiO2. For example, DFT studies on TiO2 clusters show that the HOMO is typically centered on oxygen p-orbitals, while the LUMO is derived from titanium d-orbitals. cityu.edu.hkmdpi.com In titanosilicates, the isolated nature of the Ti centers within the silica (B1680970) matrix leads to distinct electronic properties compared to bulk titania phases. researchgate.net

Adsorption: The interaction of reactant and solvent molecules with the active titanium sites is a critical aspect of catalysis. DFT simulations can model the adsorption of various molecules, such as hydrogen peroxide, water, and organic substrates, onto titanium silicate surfaces and within their pores. mdpi.comdntb.gov.ua These studies provide detailed information on adsorption energies, geometries, and the electronic changes that occur upon adsorption, which are essential for understanding catalyst-substrate interactions. mdpi.comdntb.gov.ua For example, DFT calculations have been used to study the adsorption of methylene (B1212753) blue on TiO2 surfaces, revealing that electrostatic attractions play a key role. dntb.gov.ua

Reaction Mechanisms: One of the most powerful applications of DFT is in elucidating complex reaction mechanisms at the molecular level. unibo.it By mapping the potential energy surface, researchers can identify transition states, calculate activation barriers, and determine the most plausible reaction pathways. acs.org For titanosilicates, DFT has been used to investigate the mechanisms of various oxidation reactions. unibo.it These studies have shed light on the formation of key intermediates, such as titanium hydroperoxo species, and their role in oxygen transfer to substrates. nih.gov

Modeling of Vibrational Spectra and Comprehensive Band Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a primary tool for characterizing titanosilicate materials. A characteristic IR absorption band around 960 cm⁻¹ is widely considered a fingerprint of tetrahedrally coordinated titanium incorporated into the silicate framework. researchgate.netub.edu Computational modeling is essential for the accurate assignment of this and other vibrational bands.

Theoretical vibrational spectra are typically calculated using quantum chemical methods, such as DFT, on optimized cluster or periodic models. researchgate.netub.edu The calculations provide vibrational frequencies and intensities that can be directly compared with experimental spectra. arxiv.org

Key findings from these modeling studies include:

The band at ~960 cm⁻¹ is consistently assigned to an asymmetric stretching mode of the Ti-O-Si bridge. ub.eduarxiv.org Some studies describe it as an asymmetric TiO4 vibration. semanticscholar.org

A resonance-enhanced Raman band observed at ~1125 cm⁻¹ is unambiguously assigned to a totally symmetric stretching vibration of the TiO4 tetrahedron. researchgate.netadvanceseng.comub.edu This mode involves the in-phase antisymmetric stretching of the four connected Ti-O-Si bridges. ub.edu

Asymmetric stretching modes of SiO4 and TiO4 tetrahedra appear at different frequencies. SiO4 modes are typically found above 1000 cm⁻¹, while TiO4 modes are below this value when they involve antisymmetric stretching of the T-O-Si bridges. researchgate.netub.edu

These detailed band assignments, supported by robust computational models, allow for a more precise interpretation of experimental spectra and a quantitative assessment of titanium incorporation into the silicate lattice. researchgate.netsemanticscholar.org

Analysis of Polaronic States and Oxygen Vacancies in Titanium-Silicate Interfaces

The performance of titanium-based materials in electronic and photocatalytic applications is often dictated by the behavior of charge carriers and the presence of defects like oxygen vacancies.

Polaronic States: A polaron is a quasiparticle consisting of an excess charge carrier (electron or hole) and its associated lattice distortion. researchgate.net In materials like TiO2, electrons can become self-trapped at titanium sites, reducing Ti(IV) to Ti(III) and forming a small polaron. arxiv.org This localization of charge is accompanied by a distinct structural distortion. arxiv.org Understanding polaron formation is crucial as it profoundly affects charge transport and recombination rates. aps.orgarxiv.org